Lisuridmaleat

Übersicht

Beschreibung

Lisuridmaleat ist ein monoaminergisches Medikament der Ergolin-Klasse, das hauptsächlich zur Behandlung der Parkinson-Krankheit, Migräne und hoher Prolaktinspiegel eingesetzt wird . Es wirkt als gemischter Agonist und Antagonist von Dopamin-, Serotonin- und adrenergen Rezeptoren . This compound ist bekannt für seine Wirksamkeit bei der Senkung des Prolaktinspiegels und der Vorbeugung von Migräneanfällen .

Herstellungsmethoden

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Iso-Lysergäure ausgehen. Die industrielle Produktion von this compound beinhaltet typischerweise die Verwendung fortschrittlicher organischer Synthesetechniken, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Lisuride maleate acts as a dopamine receptor agonist , exhibiting high affinity for D2, D3, and D4 receptors, along with serotonin receptor activity (5-HT1A) . Its pharmacodynamic properties include:

- Dopamine Receptor Agonism : Lisuride maleate stimulates dopamine receptors, which is beneficial in managing symptoms of Parkinson's disease.

- Serotonin Receptor Interaction : It shows partial agonist activity at 5-HT1A and antagonist properties at the 5-HT2B receptor, which is significant for avoiding cardiac complications associated with other ergolines .

Parkinson's Disease

Lisuride maleate has been extensively studied as a treatment for Parkinson's disease. Its ability to activate dopamine receptors helps alleviate motor symptoms associated with the condition. Notably, research has suggested that transdermal delivery methods could enhance its bioavailability and therapeutic consistency due to its short half-life when administered orally .

Hyperprolactinemia and Acromegaly

Lisuride has demonstrated efficacy in reducing prolactin levels in patients with hyperprolactinemia and acromegaly. A study involving acromegalic patients showed significant reductions in plasma prolactin and growth hormone levels following administration of lisuride .

Neurological Disorders

Research indicates that lisuride may have anticonvulsive properties, making it a candidate for further investigation in treating epilepsy and related disorders. Its interaction with neurotransmitter systems suggests potential benefits beyond traditional dopaminergic therapies.

Research Insights

Recent studies have highlighted various aspects of lisuride's pharmacology:

- Antiinflammatory Effects : Lisuride has been shown to reduce inflammatory mediators such as TNF-α and IL-6, which could have implications for conditions characterized by inflammation .

- Neuroprotective Effects : Its ability to modulate neurotransmitter release positions lisuride as a potential therapeutic agent in neurodegenerative diseases beyond Parkinson's.

Biochemische Analyse

Biochemical Properties

Lisuride Maleate interacts with various enzymes, proteins, and other biomolecules. It acts as an agonist at dopamine D2, D3, and D4 receptors, and some serotonin receptors . It may also act as an antagonist at dopamine D1 receptors . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

Lisuride Maleate influences cell function by interacting with various cell signaling pathways. It binds to the 5-HT (1A) and 5-HT (2A/2C) receptors, and it is thought to bind to the dopamine receptor and act as a dopamine agonist . This interaction can influence gene expression and cellular metabolism .

Molecular Mechanism

Lisuride Maleate exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It is thought to bind to the dopamine receptor and act as a dopamine agonist . It also binds to the 5-HT (1A) and 5-HT (2A/2C) receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lisuride Maleate change over time. For instance, in acromegalic patients, the prolactin-lowering effects of Lisuride Maleate become stronger with time .

Dosage Effects in Animal Models

The effects of Lisuride Maleate vary with different dosages in animal models

Metabolic Pathways

It is known to interact with dopamine and serotonin receptors, which are involved in various metabolic pathways .

Transport and Distribution

It is known to bind to various receptors, which could influence its localization or accumulation .

Subcellular Localization

It is known to bind to various receptors, which could influence its localization to specific compartments or organelles .

Vorbereitungsmethoden

Lisuride maleate is synthesized through a series of chemical reactions starting from iso-lysergic acid. The industrial production of lisuride maleate typically involves the use of advanced organic synthesis techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Lisuridmaleat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab .

Wirkmechanismus

Lisuride maleate exerts its effects by binding to dopamine, serotonin, and adrenergic receptors . It acts as an agonist at dopamine D2, D3, and D4 receptors, and as an antagonist at dopamine D1 and D5 receptors . It also binds to serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C receptors . The activation of these receptors leads to the modulation of neurotransmitter release and the regulation of various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Lisuridmaleat ähnelt anderen Ergolin-Derivaten wie Bromocriptin, Pergolid und Cabergolin . this compound ist einzigartig in seiner Fähigkeit, sowohl als Agonist als auch als Antagonist an verschiedenen Dopamin- und Serotoninrezeptoren zu wirken . Diese duale Wirkung macht es besonders effektiv bei der Behandlung von Erkrankungen wie Parkinson-Krankheit und Migräne . Im Gegensatz zu Pergolid und Cabergolin verursacht this compound keine fibrotischen Herzklappenfehler, was es zu einer sichereren Option für die Langzeitverwendung macht .

Biologische Aktivität

Lisuride maleate is a semi-synthetic derivative of ergot alkaloids, primarily used as a dopamine receptor agonist and an anti-Parkinson's agent. Its pharmacological profile is characterized by its high affinity for various dopamine receptors (D2, D3, D4) and serotonin receptors (5-HT1A, 5-HT2B). This article explores the biological activity of lisuride maleate, focusing on its mechanisms of action, therapeutic applications, and relevant clinical studies.

Lisuride maleate exhibits several pharmacological actions:

- Dopamine Receptor Agonism : It primarily acts as an agonist for D2, D3, and D4 dopamine receptors, which are crucial in the regulation of movement and coordination. This action is beneficial in treating Parkinson's disease by compensating for the loss of dopaminergic neurons.

- Serotonin Receptor Interaction : Lisuride also functions as an agonist at the 5-HT1A receptor and exhibits antagonist properties at the 5-HT2B receptor. This dual action may contribute to its efficacy in reducing symptoms associated with hyperprolactinemia and other conditions.

Therapeutic Applications

Lisuride maleate is utilized in various clinical contexts:

- Parkinson's Disease : It has been shown to improve motor function in patients with advanced Parkinson's disease who do not respond adequately to traditional levodopa therapy. A study involving 15 patients demonstrated a significant improvement in disability scores following lisuride treatment (p < 0.01) .

- Hyperprolactinemia : Lisuride effectively lowers prolactin levels in patients with conditions such as acromegaly and secondary amenorrhea. In one study, a single oral dose significantly reduced plasma prolactin levels within 60 minutes .

- Anticonvulsant Effects : Research indicates that lisuride possesses anticonvulsant properties, which may be beneficial in managing certain seizure disorders .

Case Study 1: Parkinson's Disease

A clinical trial assessed the addition of lisuride to levodopa therapy in advanced Parkinson's patients. The results indicated that lisuride could enhance motor function while reducing levodopa-related side effects over a period of three months .

Case Study 2: Pediatric Toxicity

A notable case involved a 21-month-old child who ingested an overdose of lisuride maleate. The case highlighted the potential toxic effects in pediatric populations, including hypotension and respiratory distress, emphasizing the need for careful monitoring when prescribing this agent .

Comparative Pharmacological Effects

Recent studies have compared lisuride with other serotonergic compounds, revealing its unique profile as a potent 5-HT1A agonist while demonstrating limited activity at the 5-HT2A receptor compared to psychedelics like LSD. This distinction may explain its lack of psychedelic effects and potential therapeutic advantages .

Summary Table of Biological Activities

| Activity Type | Mechanism | Effects |

|---|---|---|

| Dopamine Receptor Agonism | Agonist at D2, D3, D4 | Improves motor function in Parkinson's |

| Serotonin Receptor Interaction | Agonist at 5-HT1A; Antagonist at 5-HT2B | Reduces prolactin levels |

| Anticonvulsant Properties | Unknown mechanism | Potential use in seizure management |

Eigenschaften

CAS-Nummer |

19875-60-6 |

|---|---|

Molekularformel |

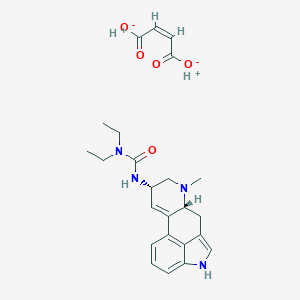

C24H30N4O5 |

Molekulargewicht |

454.5 g/mol |

IUPAC-Name |

3-[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C20H26N4O.C4H4O4/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14;5-3(6)1-2-4(7)8/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,18+;/m0./s1 |

InChI-Schlüssel |

CVQFAMQDTWVJSV-LQGIQHHOSA-N |

SMILES |

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |

Key on ui other cas no. |

19875-60-6 |

Piktogramme |

Acute Toxic |

Verwandte CAS-Nummern |

18016-80-3 (Parent) 110-16-7 (Parent) |

Synonyme |

Arolac Carbamide, Methylergol Cuvalit Dopergin Dopergine Hydrochloride, Lisuride Hydrogen Maleate, Lysuride Lisuride Lisuride Hydrochloride Lisuride Maleate Lisuride Maleate (1:1) Lisuride Maleate, (8beta)-Isomer Lisuride Mesylate Lisuride Phosphate (1:1) Lisuride, (8alpha)-(+-)-Isomer Lysenyl Lysurid Lysuride Hydrogen Maleate Maleate, Lisuride Mesylate, Lisuride Methylergol Carbamide Revanil |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.